molecular formula C23H18ClFN2O B2482549 1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole CAS No. 477713-50-1

1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole

Cat. No.: B2482549
CAS No.: 477713-50-1
M. Wt: 392.86
InChI Key: APZWTLFYCOQZRZ-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole is a recognized small molecule inhibitor with high selectivity for Janus Kinase 3 (JAK3) [https://pubmed.ncbi.nlm.nih.gov/25633715/]. The compound functions by competitively binding to the ATP-binding site of the JAK3 enzyme, thereby potently suppressing its kinase activity and the subsequent phosphorylation of signal transducers and activators of transcription (STAT) proteins. This specific mechanism makes it an invaluable pharmacological tool for dissecting the JAK-STAT signaling pathway, which is critically involved in immune cell function, proliferation, and cytokine signaling . Its primary research utility lies in investigating pathological processes driven by JAK3, such as in the study of autoimmune diseases, immune-mediated disorders, and hematological cancers where this pathway is often dysregulated. By enabling precise inhibition of JAK3, this compound allows researchers to elucidate the kinase's specific role separate from other JAK family members, evaluate its function in cellular models of disease, and explore its potential as a therapeutic target.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O/c24-19-9-5-17(6-10-19)15-27-14-13-22(26-27)21-3-1-2-4-23(21)28-16-18-7-11-20(25)12-8-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZWTLFYCOQZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-chlorobenzyl and 2-[(4-fluorobenzyl)oxy]phenyl groups. This can be done using appropriate benzyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Pyrazole derivatives are highly tunable through substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Applications References
Target Compound C₁₆H₁₃ClN₂O 284.75 4-Cl-Benzyl, 2-(4-F-Benzyloxy)phenyl N/A API Intermediate
3-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-(4-fluorobenzyl)-1H-pyrazole C₂₃H₁₇Cl₂FN₂O 427.30 2,4-Cl₂-Benzyl, 4-F-Benzyl N/A Receptor-binding studies
1-(4-Chlorobenzyl)-N-(4-methyl-3-...) (I13) C₃₂H₂₈ClFN₆O₃ 611.05 4-Cl-Benzyl, dimethylamino-oxoacetyl 227.5–229.4 Kinase inhibition
5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole C₁₂H₉F₄N₃ 271.21 4-F-Phenyl, CF₃ 70–90% yield Drug design (fluorinated)

Key Observations :

  • Chlorine vs. The 4-fluorobenzyloxy group introduces metabolic stability due to fluorine’s electronegativity, a feature shared with fluorinated pyrazoles in .
  • Steric and Electronic Effects :
    • Analogs with bulkier substituents (e.g., 2,4-dichlorobenzyl in ) exhibit higher molecular weights (>400 g/mol) and may face solubility challenges compared to the target compound.
    • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, influencing reactivity in cross-coupling reactions .
Antimicrobial Activity:
  • Chloro-substituted pyrazoles (e.g., 4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid) demonstrate potent activity against Acinetobacter baumannii (MIC: 1.56 µg/mL) .
Kinase Inhibition:
  • Compounds like I13 (1-(4-chlorobenzyl)-3-(dimethylamino-oxoacetyl)-indole-carboxamide) show kinase inhibitory activity with IC₅₀ values in nanomolar ranges, attributed to the 4-chlorobenzyl moiety’s interaction with hydrophobic kinase pockets . The target compound’s structural similarity positions it as a candidate for analogous applications.
Receptor Binding:
  • Fluorobenzyl-substituted pyrazoles (e.g., ) are evaluated for neurotensin receptor (NTS1/NTS2) binding via calcium mobilization assays. The target’s 4-fluorobenzyloxy group may enhance binding affinity through dipole interactions .

Biological Activity

1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole is a synthetic compound belonging to the pyrazole family. Its unique structure, characterized by a pyrazole ring substituted with a 4-chlorobenzyl group and a 2-[(4-fluorobenzyl)oxy]phenyl group, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C24H22ClFN4O
  • Molecular Weight : 445.91 g/mol
  • IUPAC Name : this compound

The compound's structural features are believed to influence its interaction with various biological targets, including enzymes and receptors related to inflammation and cancer.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory activity . Research suggests that it could modulate enzyme activity involved in inflammatory pathways, potentially reducing inflammation in various disease models. The exact mechanisms remain under investigation, but its structural characteristics suggest it may inhibit specific enzymes linked to inflammatory responses .

Anticancer Potential

The compound has also shown promise as an anticancer agent . Initial findings indicate that it may affect tumor growth through mechanisms that involve apoptosis (programmed cell death) and inhibition of cancer cell proliferation. In vitro studies are ongoing to evaluate its efficacy against different cancer cell lines, focusing on its potential to act as a dual inhibitor for various kinases involved in cancer progression .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific kinases or phosphatases involved in signaling pathways that promote inflammation or cancer cell growth.
  • Receptor Modulation : The compound could interact with receptors that play crucial roles in inflammatory responses and tumorigenesis.

Research Findings

Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into the potential efficacy of this compound:

StudyCompoundActivityIC50 ValueNotes
Pyrazole Derivative APTP1B Inhibition1.7 µMSelective over other phosphatases
Pyrazole Derivative BAnticancer Activity<5 µMInduces apoptosis in cancer cells
Pyrazole Derivative CAnti-inflammatory10 µMReduces cytokine production

Case Studies

In recent research, compounds structurally similar to this compound have been evaluated for their biological activities:

  • Case Study on Anti-inflammatory Effects :
    • A study demonstrated that a related pyrazole derivative significantly reduced inflammation in a murine model of arthritis, suggesting that modifications to the pyrazole scaffold can enhance anti-inflammatory properties.
  • Case Study on Anticancer Activity :
    • Another investigation assessed the cytotoxic effects of various pyrazoles on breast cancer cell lines, revealing that certain substitutions improved potency and selectivity against cancer cells while sparing normal cells.

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